

Cyclohexanecarbonitrile: A Technical Guide to Solubility in Organic Solvents

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Compound of Interest

Compound Name: **Cyclohexanecarbonitrile**

Cat. No.: **B123593**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **cyclohexanecarbonitrile** in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support laboratory work, process development, and formulation studies. While extensive quantitative solubility data for **cyclohexanecarbonitrile** is not widely published, this guide synthesizes available physicochemical properties and outlines detailed experimental protocols for its determination.

Physicochemical Properties of Cyclohexanecarbonitrile

A thorough understanding of the physicochemical properties of **cyclohexanecarbonitrile** is essential for predicting its solubility behavior and for designing appropriate experimental procedures. Key properties are summarized in the table below.

Property	Value	Reference
CAS Number	766-05-2	[1] [2] [3] [4] [5] [6] [7] [8] [9] [10] [11] [12]
Molecular Formula	C ₇ H ₁₁ N	[1] [2] [3] [4] [6] [7] [8] [9] [10] [11]
Molecular Weight	109.17 g/mol	[2] [4] [6] [7] [8] [9]
Density	0.919 g/mL at 25 °C	[1] [3] [4] [5] [12]
Melting Point	11 °C	[1] [3] [4] [5] [12]
Boiling Point	75-76 °C at 16 mmHg	[3] [4] [5]
Refractive Index	n _{20/D} 1.4505	[1] [3] [4] [5]

Solubility Profile

Cyclohexanecarbonitrile is generally described as being soluble in organic solvents such as ethanol and ether, and insoluble in water.[\[7\]](#) However, for many applications in research and industry, qualitative statements are insufficient. The following sections provide a framework for the quantitative determination of its solubility.

Predicted Solubility

The structure of **cyclohexanecarbonitrile**, featuring a nonpolar cyclohexane ring and a polar nitrile group, suggests a nuanced solubility profile. It is expected to be readily soluble in a range of organic solvents, from nonpolar hydrocarbons to polar aprotic and protic solvents. The nitrile group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, enhancing its solubility in polar solvents. Conversely, the cyclohexane ring contributes to its solubility in nonpolar environments.

Quantitative Solubility Data

Despite a thorough literature search, specific quantitative solubility data (e.g., in g/100 mL or mole fraction at various temperatures) for **cyclohexanecarbonitrile** in a broad range of organic solvents remains elusive in publicly available scientific journals and databases. The following table is provided as a template for researchers to populate with experimentally determined data.

Solvent	Temperature (°C)	Solubility (g/100 g solvent)	Solubility (mole fraction)	Method
Alcohols				
Methanol				
Ethanol				
1-Propanol				
2-Propanol				
1-Butanol				
Ketones				
Acetone				
Methyl Ethyl Ketone				
Ethers				
Diethyl Ether				
Tetrahydrofuran (THF)				
Esters				
Ethyl Acetate				
Aromatic Hydrocarbons				
Toluene				
Benzene				
Halogenated Hydrocarbons				
Dichloromethane				

Chloroform

Aliphatic

Hydrocarbons

n-Hexane

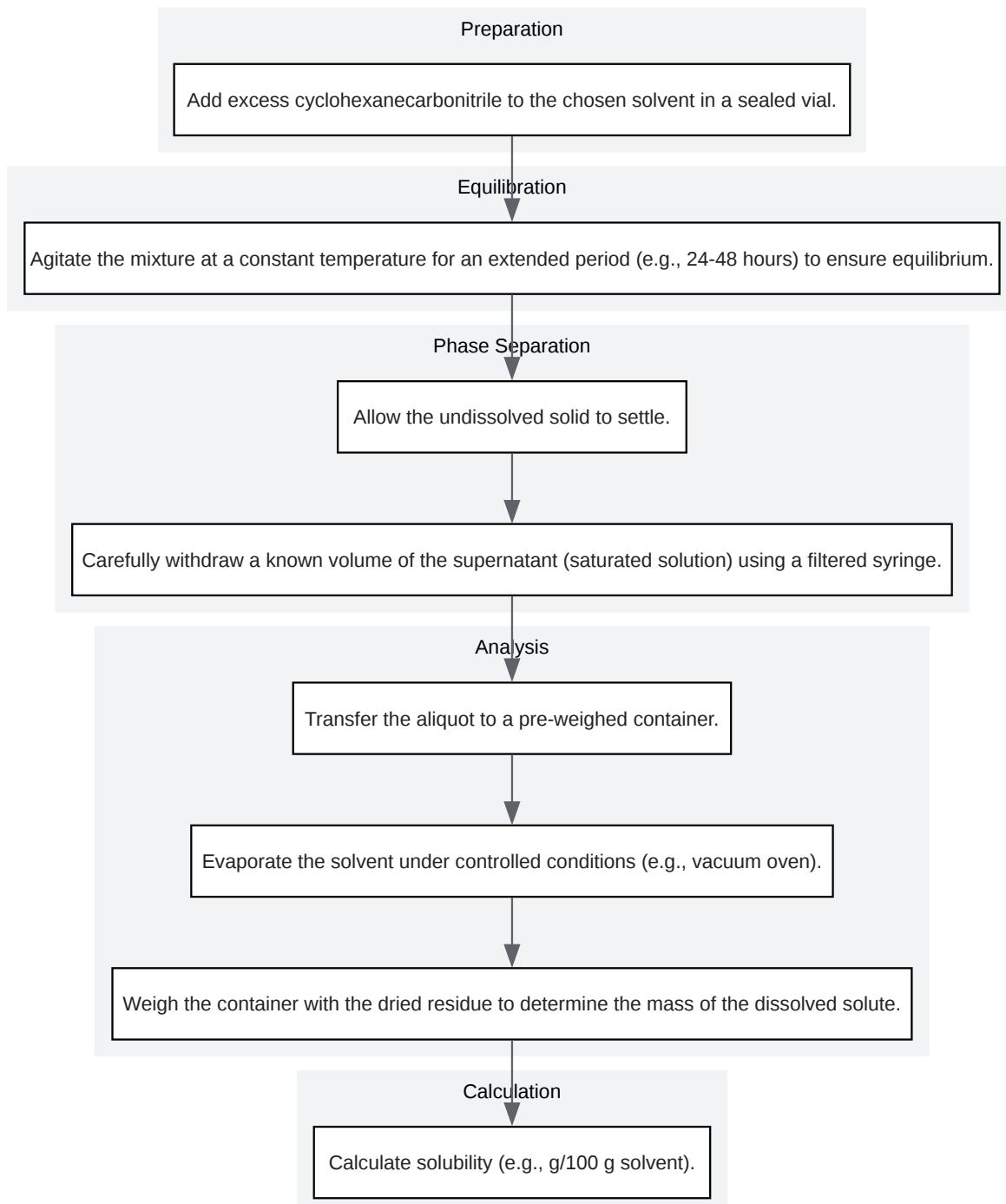
Cyclohexane

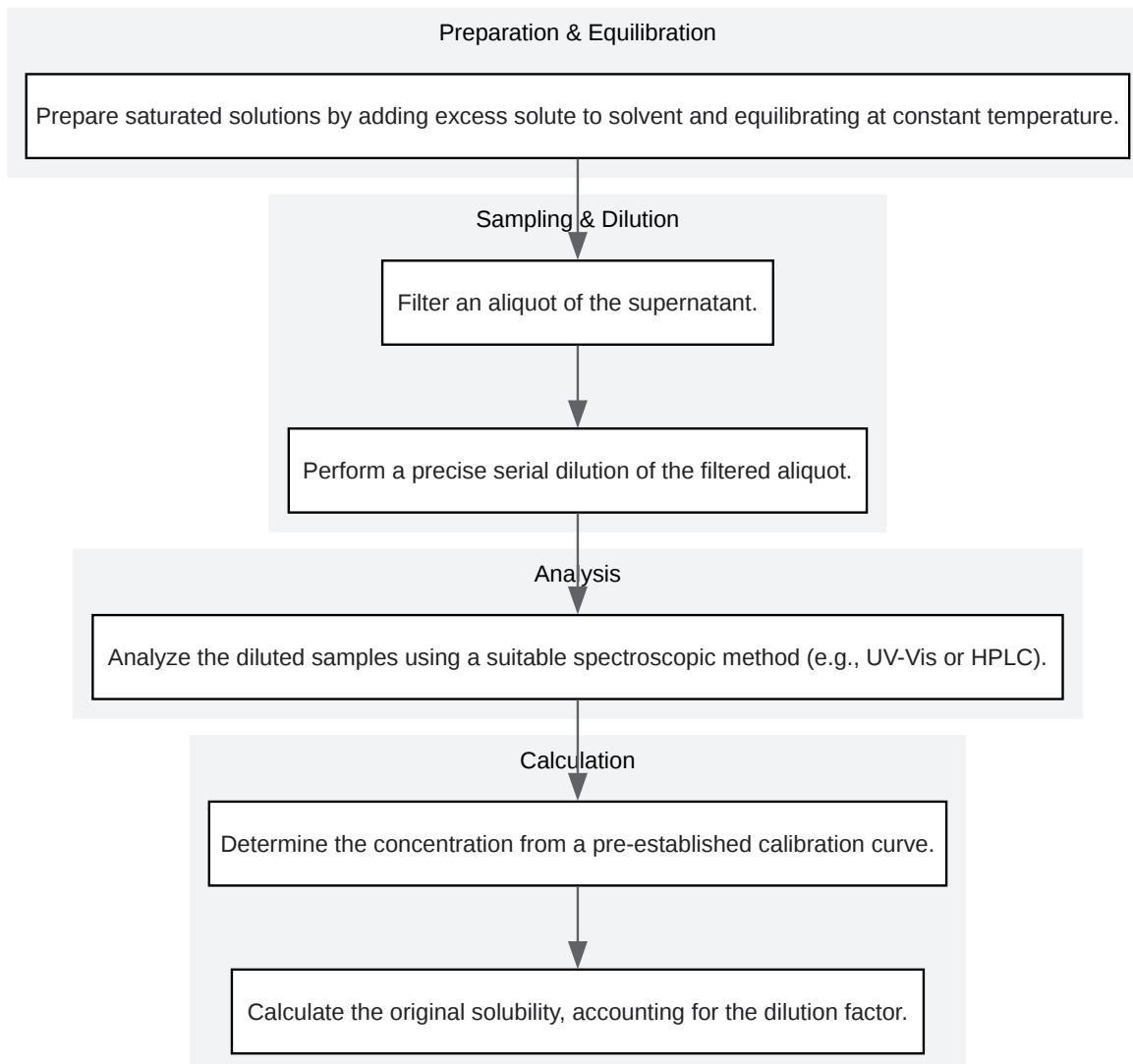
Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is crucial for many scientific and industrial applications. The following are detailed methodologies for key experiments to determine the solubility of **cyclohexanecarbonitrile**.

Gravimetric Method (Shake-Flask)

This is a well-established and reliable method for determining thermodynamic solubility.





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